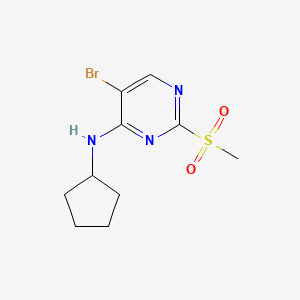

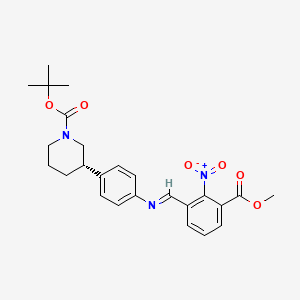

![molecular formula C17H18ClN3 B15062494 4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound within the pyrimidine family. It is characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring. This unique structure not only alters its chemical properties but also opens avenues for diverse applications, particularly in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One improved method involves a seven-step synthesis starting from dimethyl malonate, achieving a 31% overall yield . The procedure is operationally simple and practical for the synthesis of this building block.

Another method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to obtain a six-membered ring of bislactam . Additionally, microwave techniques have been employed to introduce chlorine atoms at specific positions, enhancing the efficiency of the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The use of robust and scalable reaction conditions, such as microwave-assisted synthesis, ensures high yields and purity, making it suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: This compound demonstrates reactivity through electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less documented, the presence of chlorine and methyl groups suggests potential reactivity under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Suzuki Coupling: This reaction typically involves palladium catalysts and boron reagents, such as organoboron compounds, under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Applications De Recherche Scientifique

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine has significant applications in scientific research, particularly in medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory skin disorders like atopic dermatitis . Its unique structure allows for the synthesis of bioactive compounds with improved pharmacokinetics and pharmacodynamics.

In addition to medicinal chemistry, this compound is gaining attention in materials science and organic electronics. Its electronic properties and compatibility with existing materials make it an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis .

Mécanisme D'action

The mechanism of action of 4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. Kinase inhibitors interfere with the activity of specific enzymes (kinases) that play a role in cell signaling pathways, which are crucial for cell division and survival. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells and induce apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same core structure but lacks the additional methyl and dimethylphenyl groups.

Pyrimidine Derivatives: Various pyrimidine derivatives, such as those used in kinase inhibitors like tofacitinib and ruxolitinib, share structural similarities and therapeutic applications.

Uniqueness

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitutions, which enhance its chemical properties and biological activity. The presence of the 2,6-dimethylphenyl group and additional methyl groups at specific positions provides distinct advantages in terms of reactivity and selectivity in biological systems .

Propriétés

Formule moléculaire |

C17H18ClN3 |

|---|---|

Poids moléculaire |

299.8 g/mol |

Nom IUPAC |

4-chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C17H18ClN3/c1-9-7-6-8-10(2)15(9)21-12(4)11(3)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3 |

Clé InChI |

FOCWLHRDPBOCLK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC=C1)C)N2C(=C(C3=C2N=C(N=C3Cl)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

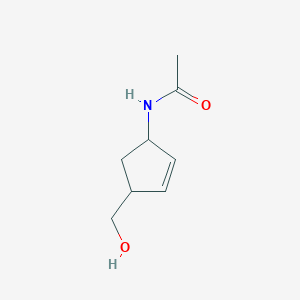

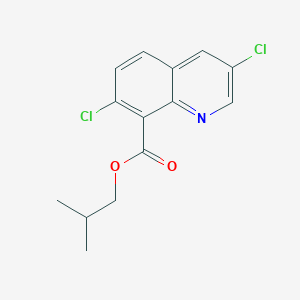

![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B15062421.png)

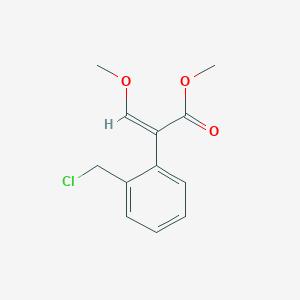

![Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15062433.png)

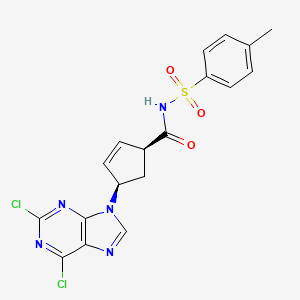

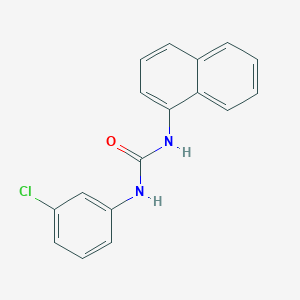

![2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B15062442.png)

![N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B15062447.png)

![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)

![tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B15062477.png)

![tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062493.png)